Comparative Pharmacokinetic Parameters Following Single 120 mg Alverine Citrate Oral Dose in Healthy Volunteers (n=12)
N-Desethyl Alverine exhibits distinct pharmacokinetic parameters compared to the parent drug alverine and the primary active metabolite 4-hydroxy alverine, informing analytical method development and metabolite-specific exposure assessment [1].
| Evidence Dimension | Cmax (pg/mL) |
|---|---|
| Target Compound Data | 4,329 (CV 183%) |
| Comparator Or Baseline | Alverine: 12,967 (CV 219%); 4-OH Alverine: 2,871 (CV 123%) |
| Quantified Difference | 66.6% lower than alverine; 50.8% higher than 4-OH alverine |
| Conditions | HPLC-MS/MS analysis of human plasma after oral administration of 120 mg alverine citrate (Spasmonal Forte) in 12 fasting healthy volunteers |
Why This Matters
Quantitative Cmax data enable accurate calibration curve design and LLOQ setting for bioanalytical methods targeting N-desethyl alverine.
- [1] Rizea-Savu S, et al. Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers. Front Pharmacol. 2021;11:620451. Table 3. View Source
